molecular formula C13H16O6S B8198424 4-Methylphenyl 1-thio-beta-D-glucopyranosiduronic acid

4-Methylphenyl 1-thio-beta-D-glucopyranosiduronic acid

Cat. No.: B8198424
M. Wt: 300.33 g/mol
InChI Key: BKGZBOJIFKAPBQ-JPYZYGQNSA-N
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Description

4-Methylphenyl 1-thio-beta-D-glucopyranosiduronic acid is a complex organic compound characterized by multiple hydroxyl groups and a sulfanyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 1-thio-beta-D-glucopyranosiduronic acid typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes include the use of thiophene derivatives and oxane ring formation through cyclization reactions. Key reagents often include sulfur sources, such as elemental sulfur or thiol compounds, and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenyl 1-thio-beta-D-glucopyranosiduronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .

Scientific Research Applications

4-Methylphenyl 1-thio-beta-D-glucopyranosiduronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 1-thio-beta-D-glucopyranosiduronic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and sulfanyl groups enable it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenyl)sulfanyloxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6S/c1-6-2-4-7(5-3-6)20-13-10(16)8(14)9(15)11(19-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGZBOJIFKAPBQ-JPYZYGQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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